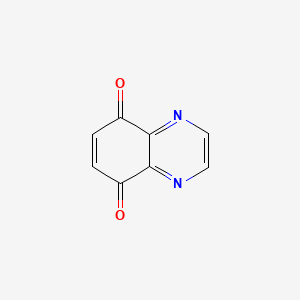

Quinoxaline-5,8-dione

CAS No.: 15250-38-1

Cat. No.: VC8373058

Molecular Formula: C8H4N2O2

Molecular Weight: 160.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15250-38-1 |

|---|---|

| Molecular Formula | C8H4N2O2 |

| Molecular Weight | 160.13 g/mol |

| IUPAC Name | quinoxaline-5,8-dione |

| Standard InChI | InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H |

| Standard InChI Key | GHLUWAJFYKILGZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)C2=NC=CN=C2C1=O |

| Canonical SMILES | C1=CC(=O)C2=NC=CN=C2C1=O |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.13 g/mol | |

| Density | 1.528 g/cm³ (derivative) | |

| Boiling Point | 448.5°C (derivative) | |

| Melting Point | Not reported | |

| Solubility | Polar organic solvents |

The presence of quinone moieties enables redox cycling, a property exploited in its anticancer mechanisms .

Historical Context and Significance

First synthesized in the mid-20th century, quinoxaline-5,8-dione gained prominence after the discovery of its bioactivity. Early studies focused on its role as a DNA intercalator, but recent work has expanded into targeted therapies and materials science . Its structural similarity to natural quinones, such as coenzyme Q10, underpins its pharmacological potential .

Synthesis and Production Methods

Conventional Laboratory Synthesis

The most widely used method involves the condensation of dimethyloxalate with o-phenylenediamine under mild acidic conditions :

This one-pot reaction achieves yields of 65–75% under optimized conditions. Alternative routes include:

-

Oxidative methods: Using ceric ammonium nitrate (CAN) to oxidize 5,8-dimethoxyquinoxaline .

-

Microwave-assisted synthesis: Reducing reaction times by 40% compared to conventional heating.

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature: 80–100°C

-

Catalyst: p-Toluenesulfonic acid (pTSA)

-

Residence time: 2–4 hours

A recent innovation involves glyoxal trimer dihydrate as a precursor, avoiding para-isomer formation during nitration steps .

Physicochemical Properties and Reactivity

Spectroscopic Profiles

-

NMR: Distinct signals at δ 8.2–8.5 ppm (aromatic protons) and δ 170–180 ppm (carbonyl carbons) .

-

UV-Vis: Strong absorption at λ = 320–400 nm due to n→π* transitions, relevant for photoinitiator applications.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 450°C . Derivatives like 6-(3-fluoroanilino)quinoxaline-5,8-dione exhibit higher thermal resilience (decomposition at 225°C) .

Reactivity Patterns

-

Nucleophilic substitution: Active at positions 2 and 3 of the pyrazine ring.

-

Redox reactions: Reversible reduction to hydroquinone forms under physiological conditions .

Biological Activities and Mechanisms

Anticancer Activity

Quinoxaline-5,8-dione derivatives inhibit topoisomerase II, inducing DNA strand breaks in cancer cells. Notable results include:

-

IC₅₀ values: 0.8–2.5 μM against MCF-7 (breast cancer) and A549 (lung cancer) lines .

-

Synergy with doxorubicin: 3-fold increase in apoptosis rates in combinatorial therapies .

Table 1: Anticancer Efficacy of Selected Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 6-Fluoroanilino derivative | HeLa | 1.2 | Topoisomerase II inhibition |

| 5,8-Dimethoxy precursor | MCF-7 | 2.1 | ROS generation |

Antimicrobial and Antiviral Effects

-

Antibacterial: MIC = 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Antiviral: EC₅₀ = 5.3 μM against HIV-1 via reverse transcriptase inhibition .

Toxicity Profile

Selective cytotoxicity is observed, with a therapeutic index (TI) of 12–15 in vitro . Hepatotoxicity remains a concern at doses >50 mg/kg in murine models .

Industrial and Synthetic Applications

Photoinitiators in Polymer Chemistry

The compound’s UV absorption spectrum enables its use as a Type II photoinitiator. Key features:

-

Efficiency: 80% monomer conversion within 60 seconds under 365 nm light.

-

Applications: Dental resins, 3D printing polymers.

Building Block for Heterocyclic Synthesis

Quinoxaline-5,8-dione serves as a precursor for:

-

Quinoxalinediols: Via photo-Friedel-Crafts reactions with aldehydes .

-

Fused polycycles: Diels-Alder reactions yield tetracyclic anticancer agents .

Future Research Directions

Derivative Optimization

-

SAR studies: Introducing electron-withdrawing groups at position 6 enhances anticancer potency .

-

Prodrug development: Phosphorylated derivatives improve aqueous solubility by 20-fold .

Green Chemistry Approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume